Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside
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Overview
Description
Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside is a synthetic compound with the molecular formula C23H29NO6 It is a derivative of glucopyranoside, where the hydroxyl groups at positions 3 and 6 are substituted with benzyl groups, and the hydroxyl group at position 2 is replaced with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of glucopyranoside using benzyl groupsThe final step involves the methylation of the anomeric hydroxyl group to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The benzyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may result in the removal of protective groups to yield the free hydroxyl compound.
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and glycosylation processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group at position 2 can mimic natural substrates, allowing the compound to inhibit or modify enzyme activity. The benzyl groups provide additional stability and specificity to the interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but with different stereochemistry at the anomeric carbon.
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but with benzyl groups at different positions.
Uniqueness
Methyl 2-acetamido-2-deoxy-3,6-DI-O-benzyl-alpha-D-glucopyranoside is unique due to the specific placement of benzyl groups at positions 3 and 6, which can influence its reactivity and interactions with biological molecules. This unique structure makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-16(25)24-20-22(29-14-18-11-7-4-8-12-18)21(26)19(30-23(20)27-2)15-28-13-17-9-5-3-6-10-17/h3-12,19-23,26H,13-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMMSHWVBSCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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